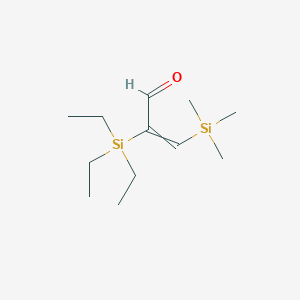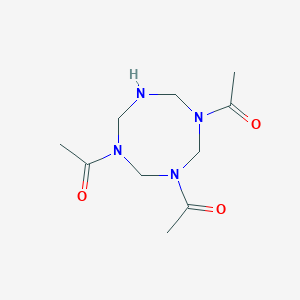
1,1',1''-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a tetrazocane ring system, which is a nitrogen-rich heterocyclic structure, and three ethanone groups attached to it. The presence of multiple nitrogen atoms in the ring system makes it an interesting subject for research in energetic materials and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) typically involves the formation of the tetrazocane ring followed by the attachment of ethanone groups One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazocane ringThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced crystallization techniques ensures the purity and consistency of the final product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) exerts its effects involves interactions with molecular targets and pathways. The nitrogen-rich tetrazocane ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Known for its use in explosives and propellants.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Another nitrogen-rich compound used in energetic materials.
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20): A high-energy compound with applications in military and industrial settings.
Uniqueness
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) is unique due to its specific structural arrangement and the presence of multiple ethanone groups. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
90523-28-7 |
|---|---|
Fórmula molecular |
C10H18N4O3 |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
1-(3,5-diacetyl-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C10H18N4O3/c1-8(15)12-4-11-5-13(9(2)16)7-14(6-12)10(3)17/h11H,4-7H2,1-3H3 |
Clave InChI |
WCFDFFXQJMPPBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CNCN(CN(C1)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
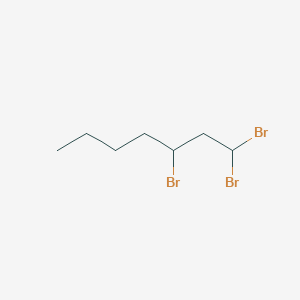
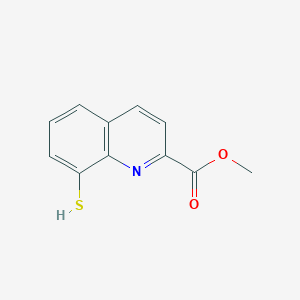


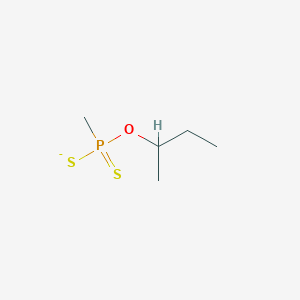

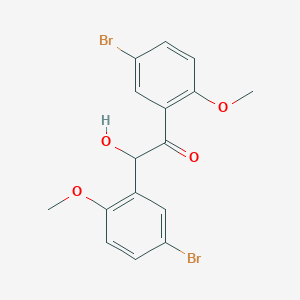

![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)


